molecular formula C15H13N5OS B12055274 5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478256-47-2

5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12055274
CAS No.: 478256-47-2
M. Wt: 311.4 g/mol
InChI Key: HTJYTOYHHRWEJQ-LICLKQGHSA-N
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Description

5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the pyridine and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

CAS No.

478256-47-2

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-7-3-2-6-12(13)14-18-19-15(22)20(14)17-10-11-5-4-8-16-9-11/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

HTJYTOYHHRWEJQ-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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